molecular formula C23H21N3O5S B15009849 1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-oxobutan-2-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-oxobutan-2-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

Cat. No.: B15009849
M. Wt: 451.5 g/mol
InChI Key: HMFWEKHDQWFNSJ-UHFFFAOYSA-N
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Description

1-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)CARBAMOYL]PROPYL 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETATE is a complex organic compound that features a benzothiophene moiety and an isoindole moiety

Preparation Methods

The synthesis of 1-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)CARBAMOYL]PROPYL 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETATE involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Moiety: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable nitrile compound.

    Attachment of the Isoindole Moiety: This step involves the reaction of the benzothiophene derivative with an isoindole derivative under specific conditions to form the desired compound.

    Final Coupling: The final step involves coupling the intermediate products to form the complete compound.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)CARBAMOYL]PROPYL 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETATE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)CARBAMOYL]PROPYL 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)CARBAMOYL]PROPYL 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETATE can be compared with similar compounds such as:

Properties

Molecular Formula

C23H21N3O5S

Molecular Weight

451.5 g/mol

IUPAC Name

[1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-oxobutan-2-yl] 2-(1,3-dioxoisoindol-2-yl)acetate

InChI

InChI=1S/C23H21N3O5S/c1-2-17(20(28)25-21-16(11-24)13-7-5-6-10-18(13)32-21)31-19(27)12-26-22(29)14-8-3-4-9-15(14)23(26)30/h3-4,8-9,17H,2,5-7,10,12H2,1H3,(H,25,28)

InChI Key

HMFWEKHDQWFNSJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=C(C2=C(S1)CCCC2)C#N)OC(=O)CN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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